molecular formula C17H30O4 B14726015 1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate CAS No. 5451-27-4

1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate

Cat. No.: B14726015
CAS No.: 5451-27-4
M. Wt: 298.4 g/mol
InChI Key: OLKOZWXNZMOYKX-UHFFFAOYSA-N
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Description

1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of two tetrahydrofuran rings attached to a pentane backbone, with a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate typically involves the esterification of 1,5-Di(tetrahydrofuran-2-yl)pentan-3-ol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active alcohol and butanoic acid, which may exert biological effects. The tetrahydrofuran rings can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl octanoate: Similar structure but with an octanoate ester group instead of butanoate.

    1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl acetate: Similar structure but with an acetate ester group.

Uniqueness

1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl butanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties

Properties

CAS No.

5451-27-4

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

1,5-bis(oxolan-2-yl)pentan-3-yl butanoate

InChI

InChI=1S/C17H30O4/c1-2-5-17(18)21-16(10-8-14-6-3-12-19-14)11-9-15-7-4-13-20-15/h14-16H,2-13H2,1H3

InChI Key

OLKOZWXNZMOYKX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(CCC1CCCO1)CCC2CCCO2

Origin of Product

United States

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